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Executive Summary

Acloproxalap (formerly ADX-629) is a first-in-class, orally available, small-molecule inhibitor of
Reactive Aldehyde Species (RASP). Developed by Aldeyra Therapeutics, Acloproxalap
represents a novel therapeutic approach for a wide range of immune-mediated and
inflammatory diseases. By covalently binding to and neutralizing RASP, Acloproxalap targets
upstream drivers of inflammation, thereby modulating key downstream signaling pathways,
including NF-kB and the NLRP3 inflammasome. This technical guide provides an in-depth
overview of the core function of Acloproxalap, its mechanism of action, a summary of key
preclinical and clinical data, and detailed experimental methodologies where available.

Introduction to Reactive Aldehyde Species (RASP)
and Their Role in Inflammation

Reactive Aldehyde Species (RASP) are a class of highly reactive electrophilic molecules
generated endogenously through metabolic processes such as lipid peroxidation and alcohol
metabolism.[1] Key examples of pro-inflammatory RASP include malondialdehyde (MDA) and
4-hydroxynonenal (4-HNE).[2] Under conditions of oxidative stress and inflammation, the
production of RASP is significantly elevated.[3]
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RASP contribute to the pathology of numerous inflammatory diseases by forming covalent
adducts with cellular macromolecules, including proteins and DNA.[2] These adducts can alter
protein function and trigger pro-inflammatory signaling cascades. Specifically, RASP has been
shown to activate the NF-kB pathway and the NLRP3 inflammasome, two central regulators of
the innate immune response that lead to the production of pro-inflammatory cytokines and
chemokines.[1]

Acloproxalap: Mechanism of Action

Acloproxalap is designed to act as a RASP scavenger. Its mechanism of action involves the
covalent binding to free RASP, thereby neutralizing their ability to interact with and damage
cellular components. This upstream intervention prevents the initiation and amplification of the
inflammatory cascade mediated by RASP. By reducing the overall "RASP load," Acloproxalap
can mitigate the downstream activation of pro-inflammatory signaling pathways.

Signaling Pathway: RASP-Mediated Inflammation and its
Inhibition by Acloproxalap

The following diagram illustrates the central role of RASP in inflammation and the mechanism
by which Acloproxalap intervenes.
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Caption: Acloproxalap sequesters RASP, preventing downstream inflammatory signaling.

Preclinical and Clinical Data

Acloproxalap has been evaluated in a range of preclinical models and Phase 2 clinical trials
across various immune-mediated diseases.

Preclinical Studies

While detailed protocols for preclinical studies are not extensively published, press releases
from Aldeyra Therapeutics have highlighted positive results in animal models of alcoholic
hepatitis, atopic dermatitis, and obesity. In a mouse model of alcoholic hepatitis, Acloproxalap
was shown to reduce liver fibrosis and fat accumulation.

Experimental Protocol: Mouse Model of Alcoholic Liver Disease (General Overview)

A widely used preclinical model for alcoholic liver disease is the chronic-plus-binge ethanol
feeding model. While the specific protocol for Acloproxalap studies has not been publicly
detailed, a general methodology is as follows:

e Animals: Typically, C57BL/6J mice are used.

» Diet and Ethanol Administration: Mice are fed a liquid diet containing ethanol for a period of
10-14 days to induce chronic alcohol consumption. This is followed by a single binge
administration of ethanol via oral gavage.

» Acloproxalap Administration: Acloproxalap or vehicle would be administered orally at
specified doses and schedules throughout the study period.

e Outcome Measures: Key endpoints would include measurement of liver enzymes (ALT, AST)
in the serum, histological analysis of liver tissue for steatosis and inflammation, and
guantification of pro-inflammatory markers in the liver.

Clinical Studies

Acloproxalap has demonstrated promising results in several Phase 2 clinical trials. The
guantitative data from these studies are summarized below.
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Table 1: Summary of Phase 2 Clinical Trial Data for Acloproxalap in Alcohol-Associated

Hepatitis

Endpoint Result p-value

Model for End-Stage Liver Statistically significant 0.001

Disease (MELD) Score improvement '

) . Statistically significant

Triglyceride Levels ) <0.0001
Improvement

C-Reactive Protein (CRP) Statistically significant
_ <0.0001

Levels improvement

Data from a single-arm, multicenter Phase 2 trial in four patients with mild to moderate alcohol-

associated hepatitis who received Acloproxalap orally for one month.

Table 2: Summary of Phase 2 Clinical Trial Data for Acloproxalap in an Alcohol Challenge

Study
Endpoint Result p-value
Dermal Flushing Reduced relative to placebo 0.0007
Romberg Test (Balance Time) Increased relative to placebo 0.02
Acetaldehyde Levels (RASP )
Lowered relative to placebo 0.03

metabolite)

Data from a sequence-randomized, double-masked, placebo-controlled crossover Phase 2

trial.

Table 3: Summary of Phase 2 Clinical Trial Data for Acloproxalap in Atopic Dermatitis
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Endpoint Result p-value
Eczema Area and Severity Statistically significant 0.0006
Index (EASI) improvement from baseline '
Investigator Global Statistically significant

_ _ <0.0001
Assessment (IGA) improvement from baseline
Hamilton Rating Scale for Statistically significant 0.02

Depression (HAM-D)

improvement from baseline

Data from an open-label, single-center Phase 2 clinical trial in eight patients with mild-to-

moderate atopic dermatitis who received 250mg of Acloproxalap orally twice daily for three

months.

Experimental Protocol: Phase 2 Atopic Dermatitis Clinical Trial

o Study Design: An open-label, single-center Phase 2 clinical trial.

o Participants: Eight patients with mild-to-moderate atopic dermatitis.

o Treatment: 250mg of Acloproxalap administered orally twice daily for three months.

e Primary Endpoint: Safety and tolerability.

e Secondary Endpoints: Eczema Area and Severity Index (EASI), Investigator Global

Assessment (IGA), Patient-Oriented Eczema Measure (POEM), Peak Pruritus Numerical

Rating Scale, time to flare, Hamilton Depression Rating Scale (HAM-D), and Beck Anxiety

Inventory (BAI).

Experimental Workflow: Clinical Trial for Atopic

Dermatitis

The following diagram outlines the general workflow of the Phase 2 clinical trial of

Acloproxalap in atopic dermatitis.
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Caption: Workflow of the Phase 2 atopic dermatitis clinical trial.

Conclusion and Future Directions

Acloproxalap's novel mechanism of action as a RASP inhibitor presents a promising new
frontier in the treatment of a broad spectrum of immune-mediated diseases. By targeting the
upstream drivers of inflammation, Acloproxalap has the potential to offer a well-tolerated,
orally administered therapy that can modulate multiple inflammatory pathways. The
encouraging results from Phase 2 clinical trials in conditions such as alcohol-associated
hepatitis and atopic dermatitis warrant further investigation in larger, controlled studies. Future
research will likely focus on elucidating the full therapeutic potential of Acloproxalap across a
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wider range of inflammatory and metabolic disorders and further refining the understanding of
the intricate role of RASP in human disease. Following promising results with Acloproxalap as
a signal-finding molecule, Aldeyra Therapeutics is advancing next-generation RASP
modulators, such as ADX-246 and ADX-248, into further clinical development for various
indications. Although the clinical development of Acloproxalap itself has been discontinued for
some indications in favor of these next-generation compounds, the foundational research and
clinical findings from Acloproxalap have been instrumental in validating the RASP inhibitor
platform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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